molecular formula C17H13ClN4OS B2371909 N-(2-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 922932-96-5

N-(2-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2371909
CAS No.: 922932-96-5
M. Wt: 356.83
InChI Key: RHXROBYMQFFIGA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H13ClN4OS and its molecular weight is 356.83. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Characterization and Quantum Computational Approach

A study by Mary et al. (2022) utilized vibrational spectroscopy and quantum computational approaches to characterize a structurally similar molecule, focusing on its vibrational signatures, geometric equilibrium, and intermolecular interactions. This research highlighted the compound's stability through natural bond orbital analysis, providing insights into its potential pharmacokinetic properties and inhibition activity against viruses (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).

Antibacterial and Anti-enzymatic Potential

Nafeesa et al. (2017) synthesized and evaluated a series of N-substituted derivatives for their antibacterial and anti-enzymatic potential. This study underscores the importance of molecular structure in determining the biological activity of such compounds, offering a foundation for further pharmacological exploration (K. Nafeesa, Aziz‐ur‐Rehman, M. Abbasi, S. Z. Siddiqui, S. Rasool, S. Shah, 2017).

Chemical Oxidation and Structural Elucidation

Research by Pailloux et al. (2007) described the chemical oxidation and structural elucidation of pyridin-2-yl derivatives, providing valuable data on the reactivity and potential applications of these compounds in various chemical and pharmacological fields (Sylvie L. Pailloux, I. Binyamin, L. Deck, B. Rapko, B. Hay, E. Duesler, R. Paine, 2007).

Antimicrobial and Antioxidant Activity

Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, subjecting them to antimicrobial and antioxidant activity screenings. This study illustrates the compound's potential in treating microbial infections and oxidative stress, contributing to the development of new therapeutic agents (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018).

Anti-Tubercular Evaluation

A study by Manikannan et al. (2010) focused on the synthesis of highly substituted pyridine derivatives, one of which exhibited potent anti-tubercular activity. This highlights the potential of such compounds in contributing to the treatment of tuberculosis, offering a promising avenue for future research (Ramaiyan Manikannan, Shanmugam Muthusubramanian, Perumal Yogeeswari, Dharmarajan Sriram, 2010).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4OS/c18-13-5-1-2-6-15(13)20-16(23)11-24-17-8-7-14(21-22-17)12-4-3-9-19-10-12/h1-10H,11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXROBYMQFFIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.